molecular formula C14H20O2 B10846247 2,6-Diisopropylphenyl acetate

2,6-Diisopropylphenyl acetate

Cat. No.: B10846247
M. Wt: 220.31 g/mol
InChI Key: UVYYQAXNOURFPH-UHFFFAOYSA-N
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Description

Acetic acid 2,6-diisopropyl-phenyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2,6-diisopropyl-phenyl ester can be achieved through several methods. One common approach is the esterification reaction, where acetic acid reacts with 2,6-diisopropylphenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Another method involves the Mitsunobu reaction, which is a powerful tool for ester synthesis. In this reaction, 2,6-diisopropylphenol is treated with acetic acid in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds under mild conditions and is known for its high yield and stereoselectivity .

Industrial Production Methods

Industrial production of acetic acid 2,6-diisopropyl-phenyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of acetic acid with 2,6-diisopropylphenol, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid 2,6-diisopropyl-phenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid 2,6-diisopropyl-phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid 2,6-diisopropyl-phenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid 2,6-diisopropyl-phenyl ester is unique due to the presence of the bulky isopropyl groups, which can influence its steric properties and reactivity. This uniqueness makes it valuable in specific applications where steric hindrance plays a crucial role, such as in selective synthesis and catalysis.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] acetate

InChI

InChI=1S/C14H20O2/c1-9(2)12-7-6-8-13(10(3)4)14(12)16-11(5)15/h6-10H,1-5H3

InChI Key

UVYYQAXNOURFPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C

Origin of Product

United States

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